molecular formula C14H12ClNO2S B3131722 N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE CAS No. 357417-22-2

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE

Cat. No.: B3131722
CAS No.: 357417-22-2
M. Wt: 293.8 g/mol
InChI Key: LKDZCWUUTSGZNH-MHWRWJLKSA-N
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Description

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide (CAS: 357417-22-2) is a sulfonamide derivative characterized by a 4-chlorobenzylidene group attached to a 4-methylbenzenesulfonamide backbone. Its molecular formula is C₁₄H₁₃ClNO₂S, with a molar mass of 297.78 g/mol. The compound is synthesized via Schiff base formation, where the sulfonamide reacts with 4-chlorobenzaldehyde .

Properties

IUPAC Name

(NE)-N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDZCWUUTSGZNH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3157-65-1
Record name N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE typically involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzenesulfonamide. This reaction is often catalyzed by acidic or basic catalysts under reflux conditions. The reaction can be carried out in solvents such as ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of zeolite catalysts to enhance the efficiency of the condensation reaction. Zeolites, such as HY9, have been shown to be effective in catalyzing the formation of N-tosylimines, which are structurally related to the target compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzene derivatives.

Scientific Research Applications

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide, an organic compound belonging to the sulfonamide class, has a variety of applications in chemistry, biology, and materials science. It is composed of a chlorobenzene ring connected to a benzylidene group and a methylbenzenesulfonamide moiety, giving it unique chemical and physical properties.

Preparation Methods

The synthesis of this compound usually involves 4-chlorobenzaldehyde condensing with 4-methylbenzenesulfonamide. To facilitate the synthesis of the desired product, the reaction is often catalyzed by acidic or basic catalysts in solvents like ethanol or methanol under reflux conditions. Zeolite catalysts, such as HY9, can be used in industrial production to improve the condensation reaction's efficiency.

Chemical Reactions

This compound can undergo reactions such as:

  • Oxidation Oxidation can yield sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid and hydrogen peroxide.
  • Reduction Reduction can convert the compound into amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Nucleophilic substitution can occur on the chlorobenzene ring using nucleophiles like thiols or amines under basic conditions, resulting in various substituted benzene derivatives.

Scientific Research Applications

This compound has applications in:

  • Chemistry It serves as a precursor in synthesizing other organic compounds and as a reagent in organic reactions.
  • Materials Science Because of its unique electronic properties, it is used to develop nonlinear optical materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE involves its interaction with molecular targets through various pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the histamine H1 receptor, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzylidene and sulfonamide groups significantly influences physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties Reference
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide 4-Cl (benzylidene), 4-Me (sulfonamide) C₁₄H₁₃ClNO₂S 297.78 High purity (>99%), pharmaceutical intermediate, characterized by HPLC/NMR
N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide 4-Me (both groups) C₁₅H₁₅NO₂S 273.35 Irritant (Xi hazard code), used in organic synthesis
(E)-N′-(4-Cl-benzylidene)-4-Me-benzenesulfonohydrazide Hydrazide derivative C₁₄H₁₄ClN₃O₂S 331.80 Crystal structure with N–H···O hydrogen bonding; Hirshfeld surface analysis
(Z)-N-(4-Chlorobenzylidene)aniline oxide (DPN10) Nitrone with 4-Cl C₁₃H₉ClN₂O 260.68 Antioxidant properties; electronic effects studied in nitrone derivatives
(EZ)-6-((4-Cl-benzylidene)amino)-7-cyano-pyrrolizine-5-carboxamide (5b) Pyrrolizine-carboxamide C₂₃H₁₈ClN₅O₂ 440.88 Anticancer activity (IC₅₀: 0.30–0.92 µmol L⁻¹ against MCF-7, A2780, HT29 cells)

Structural and Crystallographic Insights

  • Crystal Packing: Sulfonohydrazides like (E)-N′-(4-Cl-benzylidene)-4-Me-benzenesulfonohydrazide form layered structures stabilized by N–H···O and C–H···π interactions. Chloro substituents increase molecular polarity, affecting packing efficiency . Methanesulfonamide derivatives (e.g., N-(3-chloro-4-methylphenyl)methanesulfonamide) adopt planar configurations, with halogen atoms influencing torsional angles .
  • Stereochemical Considerations :

    • Enantioselective synthesis of related compounds (e.g., (R)-9mA) highlights the role of chiral auxiliaries in generating stereochemically pure sulfonamides .
    • The Flack parameter (η) and twin-component scattering (x) are critical for resolving enantiomorph-polarity in chiral sulfonamides .

Biological Activity

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide is an organic compound classified under sulfonamides, characterized by a chlorobenzylidene group attached to a methylbenzenesulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylbenzenesulfonamide, often facilitated by acidic or basic catalysts under reflux conditions. Solvents like ethanol or methanol are commonly employed to enhance the reaction efficiency.

Chemical Structure

  • Molecular Formula : C14H12ClNO2S
  • Molecular Weight : 293.77 g/mol
  • CAS Number : 3157-65-1

This compound exhibits a variety of biological activities primarily through enzyme inhibition. Notably, it has been identified as an inhibitor of the histamine H1 receptor, which plays a significant role in mediating inflammatory responses.

Antioxidant and Antidiabetic Properties

Recent studies have highlighted the compound's potential antioxidant and antidiabetic activities. In vitro assays have demonstrated that it can lower oxidative stress markers and improve glucose metabolism in diabetic models .

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting specific kinases associated with cancer cell proliferation .

Study on Antidiabetic Effects

A study published in ACS Omega reported that this compound exhibited significant antidiabetic activity in vitro. The compound was found to enhance insulin sensitivity and reduce blood glucose levels in treated diabetic models. The mechanism was attributed to its ability to modulate glucose transporter proteins .

Anticancer Research

In another investigation, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications to the sulfonamide structure enhanced its potency as a RET kinase inhibitor, suggesting potential applications in targeted cancer therapies .

Data Table of Biological Activities

Biological ActivityObservations/FindingsReferences
Histamine H1 Receptor InhibitionSignificant reduction in inflammatory responses
Antioxidant ActivityLowered oxidative stress markers
Antidiabetic ActivityImproved glucose metabolism; enhanced insulin sensitivity
Anticancer ActivityInhibition of RET kinase; reduced cancer cell proliferation

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves condensation of 4-methylbenzenesulfonamide with 4-chlorobenzaldehyde under basic or acidic conditions. Key steps include:

  • Precursor activation : Use of 4-chlorobenzaldehyde as the electrophilic component.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Monitoring : Thin-layer chromatography (TLC) with chloroform/methanol (9:1) to track imine formation .
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?

  • ¹H/¹³C NMR : Signals for the imine proton (δ 8.3–8.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm structure .
  • Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 335.0 (calculated for C₁₄H₁₁ClN₂O₂S) .
  • FT-IR : Stretching bands for sulfonamide S=O (1340–1160 cm⁻¹) and C=N (1630–1600 cm⁻¹) .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

The compound is sparingly soluble in water but highly soluble in DMSO and DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL :

  • Key parameters : Space group (e.g., P2₁/c), unit cell dimensions (Å), and torsion angles (C-Cl…N).
  • Validation : Check for twinning or disorder using PLATON; refine with anisotropic displacement parameters .
  • Deposition : Submit data to the Cambridge Crystallographic Data Centre (CCDC) under a unique depository number .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Docking studies : Use AutoDock Vina with a flexible ligand (10 torsions) and rigid receptor (e.g., EGFR-TK).
  • Scoring : Analyze binding energies (ΔG < -7 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Lys721) .
  • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. How do structural modifications (e.g., substituents on the benzylidene group) influence biological activity?

  • SAR studies : Replace 4-Cl with electron-withdrawing (NO₂) or donating (OCH₃) groups.
  • Assays : Test antimicrobial activity (MIC against S. aureus) or anticancer potency (IC₅₀ in MCF-7 cells).
  • Trends : Chloro-substituted analogs show 2–3× higher activity than methoxy derivatives due to enhanced lipophilicity .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Standardization : Use identical cell lines (e.g., HeLa) and assay protocols (e.g., MTT at 48 hr).
  • Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).
  • Data normalization : Express results as % inhibition relative to vehicle controls .

Methodological Notes for Data Reproducibility

  • Synthesis reproducibility : Strictly control reaction temperature (60±2°C) and stoichiometry (1:1.05 sulfonamide:aldehyde) .
  • Crystallization : Slow evaporation from acetonitrile at 4°C yields diffraction-quality crystals .
  • Computational reproducibility : Use the same force field (e.g., AMBER) and grid box dimensions (20×20×20 ų) across docking studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE
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N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE

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